
Ethyl 5-hydroxyindole-2-carboxylate
Overview
Description
Ethyl 5-hydroxyindole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 5-hydroxyindole-2-carboxylate, often involves the Fischer indole synthesis. This method typically starts with the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another common method involves the Japp-Klingmann reaction, where an anion of ethyl α-ethylacetoacetate is added to an intermediate azo-ester .
Industrial Production Methods
Industrial production methods for indole derivatives often utilize catalytic processes to enhance yield and selectivity. For example, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer eco-friendly attributes and simplify reaction workup .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxyindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 5-hydroxyindole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antiviral and antimicrobial activities.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxyindole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation . This inhibition can lead to anti-inflammatory effects and potential therapeutic benefits in conditions like asthma and arthritis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with similar biological activities.
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester: Known for its antiviral properties.
Uniqueness
Ethyl 5-hydroxyindole-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit 5-lipoxygenase makes it particularly valuable in anti-inflammatory research .
Biological Activity
Ethyl 5-hydroxyindole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C₁₁H₁₁NO₃
- Molecular Weight : 205.213 g/mol
- CAS Number : 24985-85-1
- Solubility : Insoluble in water, soluble in organic solvents.
This compound exhibits its biological activity primarily through the inhibition of certain enzymes and pathways:
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5-Lipoxygenase Inhibition :
- This compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LO), which is crucial in the biosynthesis of leukotrienes, inflammatory mediators implicated in various diseases such as asthma and arthritis. The compound demonstrated an IC50 value of approximately 0.7 μM in cell-free assays and 0.23 μM in polymorphonuclear leukocytes, indicating potent anti-inflammatory properties .
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Antiproliferative Effects :
- A series of derivatives based on the 5-hydroxyindole scaffold, including this compound, have been evaluated for their antiproliferative effects against cancer cell lines such as K562. These studies revealed that modifications to the indole structure can enhance activity, with some derivatives showing comparable effects to established treatments like tazemetostat .
Biological Activity Summary
Case Studies
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Inflammatory Diseases :
- In a study focusing on inflammatory diseases, this compound derivatives were tested for their ability to inhibit leukotriene synthesis. The results indicated that these compounds could serve as potential therapeutic agents for conditions such as asthma and allergic reactions due to their effective inhibition of leukotriene production .
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Cancer Research :
- Research involving K562 leukemia cells demonstrated that this compound derivatives could significantly reduce cell viability, suggesting a mechanism that may involve apoptosis or cell cycle arrest. The structure-activity relationship (SAR) analysis provided insights into how modifications could enhance efficacy against various cancer types .
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Gastrointestinal Studies :
- Studies on rat colonic tissues indicated that ethyl 5-hydroxyindole and its analogs could inhibit KCl-induced contractions, highlighting its potential role in treating gastrointestinal motility disorders . The compound's low EC50 value (41 µM) suggests it is a potent modulator of colonic contractility compared to other hydroxyindoles tested.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-hydroxyindole-2-carboxylate (EHIC), and how is its purity validated?
EHIC is commonly synthesized via Fischer indole synthesis or esterification reactions . For example, ethyl pyruvate phenylhydrazones can undergo cyclization under acidic conditions to yield indole carboxylates, though abnormal byproducts (e.g., halogenated derivatives) may form depending on substituents and reaction conditions . Post-synthesis, purity is validated using melting point analysis (reported as 249°C with decomposition in some sources ) and chromatographic techniques (HPLC/TLC). Conflicting CAS numbers (e.g., 21598-06-1 vs. 24985-85-1 ) highlight the need for cross-referencing databases to confirm compound identity.
Q. What are the critical physical-chemical properties of EHIC, and how should they guide experimental design?
Key properties include:
- Molecular formula : C₁₁H₁₁NO₃ (MW 205.20) .
- Storage requirements : 0–6°C to maintain stability .
- Melting point : Discrepancies exist (e.g., 249°C (dec.) vs. unverified data in other sources ). Researchers should prioritize peer-reviewed literature for validation. These properties dictate solvent selection (e.g., polar aprotic solvents for reactions), storage protocols, and characterization workflows.
Advanced Research Questions
Q. How can functional group modifications of EHIC enhance its utility in medicinal chemistry?
Advanced synthetic strategies include:
- Protection of the hydroxyl group : Using tert-butyl dimethylsilyl (TBDMS) ethers to prevent undesired side reactions during phosphorylation or glycosylation .
- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid for further coupling reactions (e.g., amide bond formation) . Methodological rigor requires monitoring reactions via NMR or mass spectrometry to confirm intermediate structures.
Q. What mechanistic insights explain abnormal byproduct formation during EHIC synthesis?
In Fischer indole synthesis, electrophilic substitution patterns and reagent purity influence byproduct formation. For example, trace HCl in ethanol can lead to chlorinated derivatives (e.g., ethyl 6-chloroindole-2-carboxylate) instead of the desired methoxy-substituted product . Kinetic vs. thermodynamic control, solvent polarity, and temperature should be optimized to minimize competing pathways.
Q. How can crystallographic data resolve structural ambiguities in EHIC derivatives?
Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-level resolution of EHIC derivatives. For example, intermolecular hydrogen bonding between the hydroxyl and ester groups can be mapped to predict solubility and reactivity . High-resolution data (>1.0 Å) are critical for accurate electron density modeling.
Q. What computational tools are suitable for studying EHIC's interactions with biological targets?
- Comparative Molecular Field Analysis (CoMFA) : To correlate EHIC’s steric/electronic features with binding affinity to enzymes (e.g., kinases or phosphatases) .
- Density Functional Theory (DFT) : To calculate charge distribution and predict nucleophilic/electrophilic sites for functionalization. These methods require validation via experimental assays (e.g., SPR or ITC) to confirm computational predictions.
Q. Methodological Challenges and Contradictions
Q. How should researchers address discrepancies in reported CAS numbers and physical data for EHIC?
Cross-referencing peer-reviewed journals and authoritative databases (e.g., PubChem, Reaxys) is essential. For example:
- CAS 21598-06-1 is linked to EHIC in synthetic studies , while CAS 24985-85-1 appears in commercial catalogs .
- Discrepancies in melting points may arise from polymorphic forms or decomposition during measurement. Researchers should document batch-specific data and provide full synthetic details in publications .
Q. What safety protocols are critical when handling EHIC in electrophilic substitution reactions?
- Respiratory protection : Use NIOSH-approved P95 respirators to avoid inhalation of fine powders .
- Glove selection : Nitrile gloves resistant to polar solvents (e.g., DMF, DMSO) .
- Waste disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .
Q. Data Reporting Standards
Q. What metadata must accompany EHIC in published research?
Include:
Properties
IUPAC Name |
ethyl 5-hydroxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)10-6-7-5-8(13)3-4-9(7)12-10/h3-6,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANAXLMRGYGCPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179700 | |
Record name | Ethyl 5-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24985-85-1 | |
Record name | Ethyl 5-hydroxy-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24985-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-hydroxy-1H-indole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024985851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-hydroxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-hydroxy-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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